molecular formula C26H35NO4 B14419529 2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid CAS No. 86191-36-8

2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid

Cat. No.: B14419529
CAS No.: 86191-36-8
M. Wt: 425.6 g/mol
InChI Key: RZXXOJRLHRHSTR-UHFFFAOYSA-N
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Description

2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid is an organic compound known for its unique chemical structure and properties It is a derivative of benzoic acid, featuring a dihexylamino group and a hydroxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid typically involves the reaction of 4-(dihexylamino)-2-hydroxybenzoyl chloride with benzoic acid under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the dihexylamino group enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets .

Properties

CAS No.

86191-36-8

Molecular Formula

C26H35NO4

Molecular Weight

425.6 g/mol

IUPAC Name

2-[4-(dihexylamino)-2-hydroxybenzoyl]benzoic acid

InChI

InChI=1S/C26H35NO4/c1-3-5-7-11-17-27(18-12-8-6-4-2)20-15-16-23(24(28)19-20)25(29)21-13-9-10-14-22(21)26(30)31/h9-10,13-16,19,28H,3-8,11-12,17-18H2,1-2H3,(H,30,31)

InChI Key

RZXXOJRLHRHSTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O

Origin of Product

United States

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